N,N-Diethyl-2,5-dimethyoxyaniline
CAS No.:
Cat. No.: VC18424698
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO2 |
|---|---|
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | N,N-diethyl-2,5-dimethoxyaniline |
| Standard InChI | InChI=1S/C12H19NO2/c1-5-13(6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | GDIAEVRAHCYWGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=C(C=CC(=C1)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
N,N-Diethyl-2,5-dimethoxyaniline (CHNO) belongs to the class of aromatic amines with alkoxy and alkylamino substituents. The methoxy groups at positions 2 and 5 donate electron density to the ring, while the bulky diethylamino group influences steric and electronic interactions.
Molecular Geometry and Electronic Effects
The compound’s planar benzene ring is modified by methoxy groups, which enhance resonance stabilization through electron-donating effects. The diethylamino group introduces steric hindrance, potentially reducing reactivity at the nitrogen center compared to smaller alkyl or hydrogen substituents .
Physical Properties
While direct data for N,N-diethyl-2,5-dimethoxyaniline are sparse, analogous compounds offer predictive insights:
The diethyl groups likely reduce crystallinity compared to 2,5-dimethoxyaniline (melting point 78–80°C) , resulting in a lower melting point. Enhanced lipophilicity from the ethyl groups may increase solubility in organic solvents like benzene or xylene .
Synthesis and Manufacturing Processes
The synthesis of N,N-diethyl-2,5-dimethoxyaniline can be extrapolated from methods used for structurally related compounds, particularly nitroarene reductions and alkylation reactions.
Catalytic Hydrogenation of Nitro Precursors
A patented process for 4-chloro-2,5-dimethoxyaniline involves catalytic hydrogenation of 4-chloro-2,5-dimethoxy-1-nitrobenzene using hydrogen at 80–110°C and 10 bar pressure in xylene . Adapting this method, the nitro precursor of N,N-diethyl-2,5-dimethoxyaniline could be reduced under similar conditions. Key steps include:
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Nitro Compound Preparation: Nitration of 2,5-dimethoxy-N,N-diethylaniline.
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Reduction: Hydrogenation with a palladium or platinum catalyst in an aromatic solvent (e.g., xylene) at elevated temperatures .
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Purification: Filtration under nitrogen to prevent oxidation, followed by solvent removal and crystallization .
Alkylation of Primary Amines
The synthesis of N,N-diethyl-1,4-phenylenediamine hydrochloride involves nitrosation followed by reduction with zinc powder . For N,N-diethyl-2,5-dimethoxyaniline, a similar pathway could be employed:
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Nitrosation: Reaction of 2,5-dimethoxyaniline with nitrous acid to form a diazonium intermediate.
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Reduction: Use of zinc powder in acidic conditions to replace the diazo group with hydrogen .
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Alkylation: Diethylation via nucleophilic substitution with ethyl halides or via reductive amination with acetaldehyde and reducing agents.
Industrial and Analytical Applications
Dye and Pigment Intermediate
N,N-Dialkylated methoxyanilines are precursors to azo dyes and pigments. The diethyl groups improve solubility in nonpolar media, facilitating reactions with diazonium salts to form stable azo compounds .
Pharmaceutical and Biochemical Uses
In EP2533053B1, a related compound, 3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid, is used in enzymatic assays for vitamin B6 quantification . N,N-Diethyl-2,5-dimethoxyaniline could serve as a building block for similar sulfonated reagents, leveraging its electron-rich aromatic system for chromogenic reactions.
Electrochemical Sensors
The diethylamino group’s electron-donating capacity enhances redox activity, making the compound suitable for modifying electrode surfaces in sensors. Analogous diamines are used in biosensors for detecting neurotransmitters .
Regulatory and Environmental Impact
Regulatory Status
No specific regulations target N,N-diethyl-2,5-dimethoxyaniline, but it may fall under general guidelines for aromatic amines. The EPA’s Toxic Substances Control Act (TSCA) inventory should be consulted for compliance .
Environmental Persistence
The methoxy and ethyl groups may reduce biodegradability. Estimated LogP values (2.0–2.5) suggest moderate bioaccumulation potential, necessitating controlled waste disposal .
Future Research Directions
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Synthetic Optimization: Developing one-pot methods for direct diethylation of 2,5-dimethoxyaniline.
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Application Expansion: Exploring use in organic electronics, such as hole-transport materials in perovskite solar cells.
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Toxicological Studies: Assessing chronic exposure risks and metabolite identification.
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